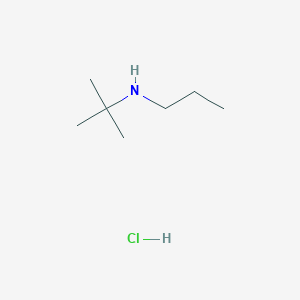

Tert-butyl(propyl)amine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-methyl-N-propylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-5-6-8-7(2,3)4;/h8H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAONSUXLFOSFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile of tert-Butyl(propyl)amine Hydrochloride in Water vs. Ethanol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl(propyl)amine hydrochloride (TBPA·HCl), a secondary amine salt utilized in pharmaceutical synthesis and intermediate stabilization.[1] We examine the thermodynamic and kinetic factors governing its dissolution in aqueous versus ethanolic media. While direct experimental data for this specific salt is niche, this guide synthesizes physicochemical principles, homologous series data, and standard experimental protocols to establish a predictive solubility model. The consensus indicates that while TBPA·HCl exhibits high solubility in water driven by ionic dissociation and hydration, its solubility in ethanol is significant and thermodynamically distinct, governed by a balance of dielectric properties and alkyl-group solvation.

Introduction & Structural Analysis

Target Analyte: tert-Butyl(propyl)amine Hydrochloride

Formula:

The solubility of amine salts like TBPA·HCl is a function of two competing structural domains:

-

The Ionic Headgroup (

): This region drives solubility in high-dielectric solvents (water) through strong ion-dipole interactions. -

The Hydrophobic Alkyl Tails (tert-butyl and propyl): These groups disrupt the hydrogen-bonding network of water (hydrophobic effect) but interact favorably with the ethyl group of ethanol via van der Waals (dispersion) forces.

In drug development, understanding this balance is critical for salt selection , recrystallization yields , and liquid formulation stability .

Theoretical Framework: Solvation Mechanisms

Aqueous Solvation (The Entropic Penalty)

In water (

-

Mechanism: The

is solvated by H-bond donation from water. The ammonium proton ( -

Constraint: Solubility is high but limited by the energy cost of cavity formation for the C7 hydrophobic volume.

Ethanolic Solvation (The Dielectric Compromise)

In ethanol (

-

Mechanism: The hydroxyl group of ethanol solvates the ions, while the ethyl chain interacts with the tert-butyl and propyl groups of the solute.

-

Outcome: TBPA·HCl is expected to be less soluble in ethanol than in water on a molar basis, but significantly more soluble than inorganic salts (e.g., NaCl) due to the lipophilic alkyl compatibility.

Visualization of Solvation Dynamics

Figure 1: Comparative solvation pathways. Water maximizes ionic dissociation, while ethanol relies on a mix of polar and dispersion interactions.

Experimental Methodologies

To accurately determine the solubility profile, we employ two complementary protocols. As a scientist, you must choose the method based on your available material and required precision.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Best for: Generating thermodynamic data (Van't Hoff plots).

-

Preparation: Add excess TBPA·HCl solid to 10 mL of solvent (Water or Ethanol) in a borosilicate glass vial.

-

Equilibration: Place vials in a temperature-controlled orbital shaker.

-

Settings: 200 RPM, Temperature range 293.15 K to 323.15 K.

-

Duration: 24–48 hours to ensure saturation.[3]

-

-

Sampling: Stop agitation and allow solids to settle for 1 hour (or centrifuge at 3000 RPM for 5 min).

-

Filtration: Withdraw supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter (hydrophilic for water, hydrophobic for ethanol).

-

Quantification: Dilute aliquots and analyze via HPLC-UV (if chromophore present) or Gravimetric Analysis (evaporation of solvent).

-

Gravimetric Note: Dry residue at 50°C under vacuum to constant weight to remove bound solvent.

-

Protocol B: Dynamic Laser Monitoring (Synthetic Method)

Best for: Rapid screening with limited material.

-

Setup: Place a known mass of solute and solvent in a reactor with a turbidity probe.

-

Ramp: Heat at 0.5 K/min until the solution becomes clear (Solubility Temperature,

). -

Cool: Cool at 0.5 K/min until turbidity reappears (Metastable Zone Width determination).

Figure 2: Decision matrix and workflow for solubility determination.

Data Analysis & Modeling

Once raw data (concentration vs. temperature) is obtained, it must be modeled to extract thermodynamic parameters.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data in pure solvents:

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical constants derived from regression.

-

Interpretation: If

is positive, dissolution is exothermic (rare for salts); if negative, it is endothermic.

Van't Hoff Analysis

To understand the driving forces, plot

-

Positive

: Endothermic dissolution (Solubility increases with T). Typical for amine salts.[1][4] -

Gibbs Free Energy (

):

Comparative Analysis: Water vs. Ethanol[5][6]

Based on the structural properties of TBPA·HCl and thermodynamic data from homologous series (e.g., tert-butylamine HCl, propylamine HCl), the following trends are established:

Solubility Magnitude

-

Water: High. The ionic lattice energy is overcome by the high dielectric constant (

) and strong hydrogen bonding capability of water. Expect solubility > 500 mg/mL at 25°C.[5] -

Ethanol: Moderate to High. While lower than water, the solubility is substantial compared to inorganic salts. The tert-butyl and propyl groups facilitate interaction with the ethyl moiety of the solvent. Expect solubility in the range of 100–300 mg/mL.

Temperature Sensitivity

-

Water: Moderate dependence. The dissolution is likely endothermic, but the high baseline solubility makes the slope less dramatic.

-

Ethanol: High dependence. Solubility in organic solvents often shows a steeper curve with temperature. This differential is crucial for cooling crystallization (see Section 6).

Data Summary Table (Projected)

| Parameter | Water ( | Ethanol ( | Mechanistic Driver |

| Solubility (25°C) | Very High (Miscible/Soluble) | Soluble | Dielectric constant & H-bonding |

| Enthalpy ( | Positive (Endothermic) | More Positive | Lattice breaking cost is higher in EtOH |

| Entropy ( | Positive | Positive | Disorder of ions vs. solvent structuring |

| pH Effect | pH dependent (pKa ~10.5) | Less pronounced | Solubility drops at high pH (Free base formation) |

Applications in Drug Development[5]

Recrystallization Strategy (Anti-Solvent)

Since TBPA·HCl is significantly more soluble in water than in ethanol (or isopropanol/acetone), ethanol can act as an anti-solvent if the salt is dissolved in a minimum volume of water.

-

Protocol: Dissolve crude salt in water (1:1 w/v). Slowly add Ethanol (or Acetone) until turbidity persists. Cool to 0°C to maximize yield.

Salt Metathesis

In ethanol, the solubility difference between TBPA·HCl and inorganic byproducts (like NaCl or KCl) can be exploited. NaCl is virtually insoluble in ethanol.

-

Workflow: If synthesizing TBPA·HCl from TBPA and HCl (generated from acetyl chloride/ethanol), the product remains soluble in ethanol while inorganic salts precipitate, allowing for filtration purification.

References

-

Sigma-Aldrich. tert-Butylamine Product Specification & Solubility Data. Retrieved from .

-

National Institute of Standards and Technology (NIST). tert-butyl-n-propyl-amine Properties. NIST Chemistry WebBook. Retrieved from .

-

PubChem. Tert-butyl(propyl)amine hydrochloride Compound Summary. National Library of Medicine. Retrieved from .

-

Sha, F., et al. (2016). Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides. ResearchGate. Retrieved from .

-

Cheméo. Chemical & Physical Properties of tert-butyl-n-propyl-amine. Retrieved from .

Sources

The Architectonics of Space: A Technical Guide to the Steric Hindrance Parameters of Tert-butyl Propyl Amine Derivatives

Foreword: Beyond Bulk, Towards Precision

In the intricate dance of molecular recognition, where form dictates function, the concept of steric hindrance is often invoked as a qualitative descriptor of spatial impediment. However, for the medicinal chemist, the process scientist, and the molecular modeler, a more granular, quantitative understanding of steric effects is not merely an academic exercise—it is a cornerstone of rational design. This technical guide moves beyond the rudimentary notion of "bulk" to provide a comprehensive exploration of the steric parameters of tert-butyl and propyl amine derivatives. These two alkyl groups, while seemingly simple, represent a fascinating dichotomy: the linear flexibility of the propyl group versus the rigid, sterically demanding nature of the tert-butyl group. Their juxtaposition on an amine scaffold—a ubiquitous functional group in pharmaceuticals—provides a powerful platform to dissect the nuanced role of steric hindrance in dictating reactivity, conformation, and ultimately, biological activity.[1]

I. The Language of Steric Hindrance: A Lexicon of Parameters

To quantify the spatial influence of the tert-butyl and propyl groups on an amine nitrogen, we must first establish a common language. Several parameters, each with its own theoretical underpinnings and experimental basis, have been developed to describe steric effects.

Taft Steric Parameter (E_s): A Kinetic Perspective

Robert Taft's pioneering work in the 1950s provided one of the first quantitative scales for steric hindrance.[2] The Taft steric parameter, E_s, is derived from the rates of acid-catalyzed hydrolysis of aliphatic esters.[2] A more negative E_s value signifies greater steric hindrance.[2] While originally developed for ester hydrolysis, these values have been successfully applied to a wide range of reactions, including those involving amines.[3]

Charton Steric Parameter (ν): A Geometric Approach

Seeking a parameter less dependent on a specific reaction mechanism, Marvin Charton developed the ν (nu) parameter, which is based on the van der Waals radii of substituents.[2] This geometric approach provides a more "true" measure of a substituent's size.[3] A larger ν value corresponds to a greater steric effect.

Conformational A-Values: Gauging Steric Preference in Cyclohexanes

A-values quantify the energetic preference of a substituent to occupy the equatorial position on a cyclohexane ring.[4] This parameter provides a clear measure of the steric bulk of a group in a well-defined conformational system. A higher A-value indicates a greater steric demand and a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[4]

Modern Computational Descriptors: The Rise of Percent Buried Volume (%V_bur)

With the advent of powerful computational methods, more sophisticated and context-specific steric descriptors have emerged. Among the most prominent is the "percent buried volume" (%V_bur), developed by Nolan and Cavallo.[5] This parameter calculates the percentage of the volume of a sphere of a defined radius (typically 3.5 Å) around a central atom (in our case, the amine nitrogen) that is occupied by a given ligand or substituent.[5] %V_bur offers a more nuanced and three-dimensional representation of the steric environment compared to the classical 2D parameters.[1][6]

II. Quantifying the Steric Landscape: A Comparative Analysis

The following table summarizes the key steric parameters for the tert-butyl and propyl groups, providing a quantitative comparison of their spatial demands when attached to an amine nitrogen.

| Parameter | Methyl (Reference) | n-Propyl | tert-Butyl | Rationale and Implications |

| Taft Steric Parameter (E_s) | 0.00 | -0.36 | -1.54 | The significantly more negative E_s value for the tert-butyl group highlights its profound ability to sterically hinder reactions at the amine nitrogen compared to the less bulky n-propyl group.[2] |

| Charton Steric Parameter (ν) | 0.52 | 0.68 | 1.24 | Based on van der Waals radii, the ν value for tert-butyl is more than double that of the methyl group and significantly larger than that of the n-propyl group, reflecting its substantial size.[2] |

| Conformational A-Value (kcal/mol) | 1.74 | ~1.8 | ~5.0 | The A-value for a tert-butyl group is exceptionally large, effectively "locking" the conformation of a cyclohexane ring with the group in the equatorial position. The A-value for a propyl group is only slightly larger than that of a methyl group.[4] |

| Percent Buried Volume (%V_bur) | Calculated | Calculated | Calculated | %V_bur provides a detailed, 3D picture of the steric shielding of the amine lone pair. The tert-butyl group is expected to have a much larger %V_bur than the propyl group, indicating a more congested nitrogen center. |

Note: Calculated %V_bur values are highly dependent on the specific molecular context and the computational method employed. A detailed protocol for this calculation is provided in Section IV.

III. Experimental Determination of Steric Parameters

While computational methods are increasingly powerful, experimental validation remains the gold standard for scientific rigor. This section outlines the key experimental workflows for determining the steric parameters of tert-butyl propyl amine derivatives.

Kinetic Studies for Taft E_s Parameter Derivation

The determination of E_s values for novel amine derivatives requires careful kinetic analysis of a reference reaction.

Protocol: Determining E_s via Amide Formation

-

Reaction Setup: A model reaction, such as the acylation of the amine with a standard electrophile (e.g., acetic anhydride), is chosen. The reaction is carried out under pseudo-first-order conditions with the amine in large excess.

-

Monitoring Reaction Progress: The disappearance of the electrophile or the formation of the amide product is monitored over time using a suitable analytical technique, such as UV-Vis spectroscopy (if a chromophore is present), HPLC, or NMR spectroscopy.

-

Rate Constant Determination: The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln[reactant] versus time.

-

Second-Order Rate Constant Calculation: The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the amine.

-

E_s Calculation: The E_s value is calculated using the Taft equation: E_s = log(k/k_0), where k is the rate constant for the amine of interest and k_0 is the rate constant for a reference amine (typically methylamine).

Caption: Workflow for the experimental determination of the Taft E_s parameter.

X-ray Crystallography for Geometric and %V_bur Analysis

Single-crystal X-ray diffraction provides the most precise information about the three-dimensional structure of a molecule in the solid state. This data is invaluable for deriving geometric steric parameters and for calculating %V_bur.

Protocol: From Crystal to Steric Parameters

-

Crystal Growth: High-quality single crystals of the tert-butyl propyl amine derivative or a suitable salt are grown.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data is collected.[7][8]

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[7]

-

Geometric Parameter Extraction: From the refined structure, key geometric parameters such as bond lengths and angles around the amine nitrogen can be measured directly.

-

%V_bur Calculation: The atomic coordinates from the crystallographic information file (CIF) are used as input for software packages like SambVca to calculate the percent buried volume.[5]

Caption: Workflow for deriving steric parameters from X-ray crystallography data.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[9][10] For tert-butyl propyl amine derivatives, NMR can be used to determine the relative populations of different rotamers and to probe the rotational barriers around the C-N bonds.

Protocol: Conformational Analysis using Variable-Temperature NMR

-

Sample Preparation: A solution of the amine derivative is prepared in a suitable deuterated solvent.

-

Initial Spectrum Acquisition: A standard 1H and 13C NMR spectrum is acquired at room temperature.

-

Variable-Temperature (VT) NMR: A series of 1H NMR spectra are acquired over a range of temperatures. At low temperatures, the rotation around the C-N bonds may be slow on the NMR timescale, leading to the appearance of distinct signals for different conformers. At higher temperatures, these signals will coalesce as the rate of rotation increases.[10]

-

Data Analysis: The coalescence temperature and the line shapes of the signals can be analyzed to determine the energy barrier to rotation (ΔG‡). The integration of the signals at low temperatures provides the relative populations of the conformers.

-

NOESY/ROESY Experiments: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be performed to identify through-space correlations between protons, providing further evidence for the predominant solution-state conformation.

IV. Computational Chemistry: In Silico Quantification of Steric Hindrance

Computational methods, particularly Density Functional Theory (DFT), offer a rapid and cost-effective means of estimating steric parameters.[1][11]

Protocol: DFT Calculation of %V_bur

-

Molecule Building and Optimization: The 3D structure of the tert-butyl propyl amine derivative is built using a molecular modeling software. The geometry is then optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Conformational Search: For flexible molecules like n-propyl amine derivatives, a conformational search should be performed to identify the lowest energy conformer.

-

%V_bur Calculation: The optimized coordinates of the lowest energy conformer are used as input for a program that calculates %V_bur, such as SambVca. The amine nitrogen is defined as the center of the sphere.[5]

-

Visualization: The output of the calculation can be visualized as a steric map, providing a qualitative and quantitative representation of the steric landscape around the amine nitrogen.

Caption: Workflow for the computational determination of the %V_bur.

V. Implications in Drug Discovery and Development

The strategic incorporation of tert-butyl and propyl groups on amine-containing drug candidates can have profound effects on their pharmacokinetic and pharmacodynamic properties.[4]

-

Metabolic Stability: A sterically hindered amine, such as one bearing a tert-butyl group, can be less susceptible to metabolism by cytochrome P450 enzymes. This "steric shielding" can increase the drug's half-life and bioavailability.

-

Receptor Selectivity: The precise size and shape of a substituent can be critical for achieving selective binding to a specific receptor subtype. The conformational rigidity of a tert-butyl group can lock a molecule into a bioactive conformation, while the flexibility of a propyl group might allow for adaptation to different binding pockets.

-

Modulation of Physicochemical Properties: The lipophilicity of alkyl groups influences a drug's solubility and membrane permeability. The larger, more lipophilic tert-butyl group will have a greater impact on these properties than a propyl group.

-

Controlling Reactivity: In the context of covalent inhibitors or prodrugs, the steric environment around a reactive amine can be tuned to control the rate of reaction with its biological target.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Several DPP-4 inhibitors for the treatment of type 2 diabetes feature a primary amine that interacts with the active site of the enzyme. The substituents on this amine are crucial for potency and selectivity. For instance, the tert-butylglycine moiety in sitagliptin provides the necessary steric bulk to occupy a specific hydrophobic pocket in the enzyme's active site, contributing significantly to its high affinity and selectivity. Replacing this with a less sterically demanding group like a propyl group would likely lead to a significant loss in potency.

VI. Synthetic Strategies for Tert-butyl Propyl Amine Derivatives

The synthesis of sterically hindered amines can be challenging.[1] The following are established routes for the preparation of tert-butyl propyl amine derivatives.

Reductive Amination

A common and versatile method for synthesizing secondary amines is reductive amination.

Protocol: Synthesis of N-tert-butyl-N-propylamine via Reductive Amination

-

Imine Formation: Propionaldehyde is reacted with tert-butylamine in a suitable solvent (e.g., methanol, dichloromethane) to form the corresponding imine. The removal of water, often with a dehydrating agent like magnesium sulfate or by azeotropic distillation, drives the equilibrium towards the imine.

-

Reduction: The crude imine is then reduced in situ with a suitable reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), to yield the desired N-tert-butyl-N-propylamine.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by distillation or column chromatography.

N-Alkylation

Direct alkylation of a primary amine can also be employed, although over-alkylation to form a tertiary amine can be a competing side reaction.

Protocol: Synthesis of N-tert-butyl-N-propylamine via N-Alkylation

-

Reaction Setup: Tert-butylamine is reacted with a propyl halide (e.g., 1-bromopropane) in the presence of a base (e.g., potassium carbonate) to neutralize the hydrohalic acid formed.

-

Reaction Conditions: The reaction is typically heated in a suitable solvent (e.g., acetonitrile, DMF).

-

Workup and Purification: After the reaction is complete, the mixture is worked up to remove the base and salts, and the product is purified.

VII. Conclusion: A Call for Quantitative Rigor

The tert-butyl and propyl groups, when attached to an amine nitrogen, offer a compelling case study in the power of steric effects to modulate molecular properties. This guide has provided a framework for moving beyond qualitative descriptions of "bulk" towards a more precise, quantitative understanding of steric hindrance. By leveraging a combination of classical parameters and modern computational tools, and by grounding these in robust experimental workflows, researchers can rationally design and synthesize amine derivatives with fine-tuned steric environments. In the quest for more effective and selective medicines, and for more efficient and controlled chemical transformations, this quantitative approach to steric hindrance is not just beneficial—it is essential.

References

-

Poater, A., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 12(33), 11036-11046. [Link]

-

Hénon, E., et al. (2026, February 5). Mapping tool delivers quantitative visualisations of steric interactions. Chemistry World. [Link]

-

Poater, A., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]

-

Chemistry Stack Exchange. (2017, January 25). Quantitative expression for steric hindrance. [Link]

-

Lehigh University. (n.d.). Synthesis of propyl and butyl amine. [Link]

-

Gimeno, M. C., et al. (2020). The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes. PMC. [Link]

-

Liu, S., et al. (n.d.). Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. RSC Publishing. [Link]

-

Han, Y., et al. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

-

Wikipedia. (n.d.). Taft equation. [Link]

-

ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. [Link]

-

Poater, A., et al. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing). [Link]

-

ResearchGate. (n.d.). Percent buried volume (% V bur ) and topographic steric map of the complexes (a−d), including their performance with phenylboronic acid (e). [Link]

- Google Patents. (n.d.). CN1515540A - A new synthesis process of tert-butylamine.

-

Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. J Anal Bioanal Tech, 16, 733. [Link]

-

Kiralj, R., & Ferreira, M. M. C. (n.d.). Simple Method for the Estimation of pKa of Amines†. [Link]

-

ResearchGate. (2020, April 9). Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

University of Delaware. (n.d.). by Jackson Warner Burns in collaboration with Himaghna Bhattacharjee, Robert Martin°, Katerina Korch†, Dionisios Vlachos, O. UDSpace. [Link]

-

ResearchGate. (n.d.). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. [Link]

-

Cheméo. (n.d.). tert-butyl-n-propyl-amine - Chemical & Physical Properties. [Link]

-

Tormena, C. F., et al. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

-

Bohrium. (2010, January 1). percent-buried-volume-for-phosphine-and-n-heterocyclic-carbene-ligands-steric-properties-in-organometallic-chemistry. Ask this paper. [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

-

National Institutes of Health. (2009, March 31). Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. [Link]

-

National Institute of Standards and Technology. (n.d.). tert-butyl-n-propyl-amine. the NIST WebBook. [Link]

-

CHEM 330 handout. (n.d.). Table of A-Values. [Link]

-

Wisthaler, A., et al. (n.d.). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. [Link]

-

Wlodawer, A., et al. (n.d.). Data Collection for Crystallographic Structure Determination. PMC - NIH. [Link]

-

Chemistry Steps. (2025, August 10). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. [Link]

-

ResearchGate. (2022, March 7). An experimental/computational study of steric hindrance effects on CO2 absorption in (non)aqueous amine solutions. [Link]

-

SlideShare. (2010, October 9). Crystal Structure Determination I. [Link]

-

Organic Chemistry Tutor. (n.d.). Naming Complex Substituents. [Link]

-

Chen, J., et al. (n.d.). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Chemical Science (RSC Publishing). [Link]

-

MDPI. (2022, September 20). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. [Link]

-

Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. [Link]

-

Recent. (n.d.). NMR free ligand conformations and atomic resolution dynamics. [Link]

-

CHEM 109A. (2018, January 31). [Link]

-

Dummies.com. (2021, July 16). How to Identify and Order the Substituents in a Branched Alkane. [Link]

-

Atmospheric Measurement Techniques. (2017, March 16). Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography. [Link]

-

National Institutes of Health. (n.d.). Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine: Tailored NMR Analysis of the N‐Acetyl Group Conformation. [Link]

Sources

- 1. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taft equation - Wikipedia [en.wikipedia.org]

- 3. osti.gov [osti.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. auremn.org.br [auremn.org.br]

- 10. mr.copernicus.org [mr.copernicus.org]

- 11. hrcak.srce.hr [hrcak.srce.hr]

A Technical Guide to Sterically Hindered Secondary Amines: A Comparative Analysis of tert-Butyl(propyl)amine and Diisopropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic synthesis and medicinal chemistry, the nuanced roles of sterically hindered amines are of paramount importance. These molecules serve as crucial non-nucleophilic bases, catalysts, and synthetic intermediates, where their efficacy is dictated by a delicate balance of steric and electronic properties. This guide provides an in-depth comparative analysis of two significant secondary amines: tert-butyl(propyl)amine and the more ubiquitous diisopropylamine. We will explore their fundamental chemical and physical properties, delve into the structural rationale for their differing reactivity, present detailed synthetic protocols, and discuss their applications, particularly within the realm of drug development.

Introduction: The Significance of Steric Hindrance in Amine Chemistry

Amines are fundamental building blocks in organic chemistry, largely due to the nucleophilic and basic nature of the nitrogen lone pair.[1] However, in many synthetic applications, nucleophilicity is an undesirable trait that can lead to unwanted side reactions. This has led to the extensive use of sterically hindered amines, where bulky alkyl groups physically obstruct the nitrogen's lone pair, diminishing its nucleophilicity while preserving, and in some cases enhancing, its basicity.[2][3] This controlled reactivity is crucial for selective deprotonation and catalysis.[4]

This guide focuses on a direct comparison of two such amines:

-

Diisopropylamine (DIPA): A widely used secondary amine, renowned as the precursor to the strong, non-nucleophilic base, lithium diisopropylamide (LDA).[5][6]

-

tert-Butyl(propyl)amine: A less common but structurally significant analogue, featuring the highly bulky tert-butyl group.

By examining these two molecules, we can gain a deeper understanding of how subtle changes in alkyl substitution can profoundly impact reactivity and utility.

Molecular Structure and Physicochemical Properties: A Head-to-Head Comparison

The core difference between tert-butyl(propyl)amine and diisopropylamine lies in the nature of their alkyl substituents. This seemingly small variation gives rise to significant differences in their physical and chemical properties.

| Property | tert-Butyl(propyl)amine | Diisopropylamine |

| Molecular Formula | C7H17N[7] | C6H15N[8] |

| Molecular Weight | 115.22 g/mol [7] | 101.19 g/mol [8] |

| Boiling Point | Not readily available | 83-85 °C[5] |

| Melting Point | Not readily available | -61 °C[9] |

| Density | Not readily available | 0.722 g/mL at 25 °C[9] |

| pKa of Conjugate Acid | Estimated to be around 11 | 11.07 (in water)[5] |

| Solubility in Water | Expected to be sparingly soluble | Miscible[5] |

Data for diisopropylamine is well-documented, while specific physical constants for tert-butyl(propyl)amine are less available in the literature, reflecting its less common usage.

The Role of Steric Bulk: tert-Butyl vs. Isopropyl

The tert-butyl group is significantly more sterically demanding than the isopropyl group.[10][11] This is due to the quaternary carbon atom bonded to three methyl groups, creating a larger, more rigid steric shield around the nitrogen atom in tert-butyl(propyl)amine compared to the two secondary isopropyl groups in diisopropylamine.[12]

This increased steric hindrance in tert-butyl(propyl)amine has profound implications for its reactivity, making it an even less effective nucleophile than diisopropylamine.[13]

Basicity: A Tale of Two Phases

The basicity of amines is influenced by several factors, including the inductive effect of the alkyl groups, solvation effects, and steric hindrance.[14]

-

In the Gas Phase: Basicity is primarily governed by the electron-donating inductive effect of the alkyl groups. More alkyl groups lead to higher electron density on the nitrogen, increasing basicity. The general order is tertiary > secondary > primary.[15]

-

In Aqueous Solution: The order of basicity is more complex due to solvation effects. The conjugate acid of the amine is stabilized by hydrogen bonding with water molecules. Primary amines, with three N-H protons in their conjugate acids, are better solvated than secondary, which are better than tertiary. This can sometimes override the inductive effect.[16][17]

Both tert-butyl(propyl)amine and diisopropylamine are secondary amines and are expected to have similar pKa values for their conjugate acids, around 11, making them moderately strong bases.[5]

Synthesis and Reactivity

Synthetic Pathways

Diisopropylamine is commercially available and can be synthesized on an industrial scale through the reductive amination of acetone with ammonia.[5][18] This reaction is typically carried out using a catalyst such as copper chromite at elevated temperatures and pressures.[19] Another method involves the reaction of isopropylamine in the presence of hydrogen and a catalyst.[20]

tert-Butyl(propyl)amine , while less common, can be synthesized through methods such as the alkylation of a primary amine (e.g., tert-butylamine or propylamine) or via reductive amination of an appropriate ketone with an amine.

Reactivity and the Formation of Non-Nucleophilic Bases

The most significant application of diisopropylamine is as the precursor to lithium diisopropylamide (LDA) .[21][22] LDA is a very strong, non-nucleophilic base that is widely used in organic synthesis for the deprotonation of weakly acidic protons, such as those alpha to carbonyl groups, to form enolates.[23][24]

The steric bulk of the two isopropyl groups is key to LDA's non-nucleophilic character; it can abstract a proton but is too hindered to readily participate in nucleophilic attack.[6]

Given the greater steric hindrance of the tert-butyl group, a lithium amide derived from tert-butyl(propyl)amine would be expected to be an even more sterically encumbered and potentially more selective non-nucleophilic base. However, its use is not as widespread, likely due to the ready availability and proven efficacy of LDA.

Applications in Research and Drug Development

Sterically hindered amines are valuable in medicinal chemistry and drug development for several reasons:[2]

-

Improving Metabolic Stability: Introducing bulky groups near a metabolically susceptible site can shield it from enzymatic degradation, increasing the drug's half-life.

-

Modulating Physicochemical Properties: The lipophilicity and solubility of a drug candidate can be fine-tuned by the incorporation of sterically hindered amines.[1]

-

As Synthetic Intermediates: Diisopropylamine and its derivatives are used in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals.[8][9][21] This includes their use as catalysts and in the preparation of other important reagents like N,N-diisopropylethylamine (Hünig's base).[5]

While diisopropylamine has a well-established role, the unique steric profile of tert-butyl(propyl)amine could offer advantages in specific synthetic contexts where precise control of steric hindrance is required to achieve a desired reaction outcome or to synthesize highly congested molecular architectures.[25]

Experimental Protocols

Preparation of Lithium Diisopropylamide (LDA)

This protocol describes the in-situ generation of LDA from diisopropylamine.

Materials:

-

Diisopropylamine (freshly distilled from KOH)[5]

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry, inert atmosphere (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Dry glassware

Procedure:

-

Assemble a dry, three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Under a positive pressure of inert gas, add anhydrous THF to the flask.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.05 equivalents) to the cold THF via syringe.

-

While maintaining the temperature at -78 °C, add n-butyllithium (1.0 equivalent) dropwise via syringe. A color change to pale yellow is often observed.

-

Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.[26]

-

The LDA solution is now ready for use in subsequent deprotonation reactions.

Causality: The reaction is performed at low temperature to prevent decomposition of the n-butyllithium and the newly formed LDA. Anhydrous conditions are critical as both n-BuLi and LDA react violently with water.[22]

Visualizing the Structural Differences

Molecular Structures

Steric Hindrance Comparison

Conclusion

While both tert-butyl(propyl)amine and diisopropylamine are sterically hindered secondary amines, the greater steric bulk of the tert-butyl group in the former renders it a potentially more selective, albeit less commonly used, non-nucleophilic base precursor. Diisopropylamine remains the workhorse in this class of reagents due to its well-understood reactivity, commercial availability, and the extensive body of literature supporting its use in the form of LDA. For drug development professionals and synthetic chemists, understanding the subtle yet significant differences imparted by alkyl substitution is crucial for the rational design of synthetic routes and the fine-tuning of molecular properties.

References

-

Wikipedia. (n.d.). Diisopropylamine. Retrieved from [Link]

- Google Patents. (n.d.). CN103787892A - Process for synthesizing diisopropylamine from isopropylamine.

-

CAS Common Chemistry. (n.d.). Diisopropylamine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of diisopropylamine. Retrieved from [Link]

-

Quora. (2021, August 14). What is the order of basicity of Amines in gaseous phase and aqueous phase? Retrieved from [Link]

-

Cheméo. (n.d.). tert-butyl-n-propyl-amine - Chemical & Physical Properties. Retrieved from [Link]

-

Grokipedia. (n.d.). Diisopropylamine. Retrieved from [Link]

-

Pearson+. (n.d.). Table 3-6 shows that the axial–equatorial energy difference for m... Retrieved from [Link]

- Google Patents. (n.d.). US2686811A - One-step process for preparing diisopropylamine.

-

Fiveable. (2025, August 15). Lda (lithium diisopropylamide) Definition - Organic... Retrieved from [Link]

-

Fiveable. (2025, August 15). Basicity of amines | Organic Chemistry II Class Notes. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Amines terms refer to the number of alkyl (or aryl) substituents bonded to the nitrogen atom. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 15). Isopropyl vs. Tert-Butyl: A Closer Look at Two Chemical Compounds. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 15). Understanding the Differences: Isobutyl, Sec-Butyl, and Tert-Butyl. Retrieved from [Link]

-

SlidePlayer. (n.d.). Basicity of amines.pptx. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (2024, July 11). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. DOI:10.1039/D4SC03873H. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]

-

Khan Academy. (2026, January 15). Basicity of Alkyl amines | Amines | Class 12 | Chemistry | NCERT. Retrieved from [Link]

-

Grokipedia. (n.d.). Lithium diisopropylamide. Retrieved from [Link]

-

ResearchGate. (2016, April 21). Synthetic applications of LithiumDiisopropylamide (LDA): A brief review. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium diisopropylamide. Retrieved from [Link]

-

NIST WebBook. (n.d.). tert-butyl-n-propyl-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

-

CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

Sources

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. Sterically Hindered Amines - Enamine [enamine.net]

- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Diisopropylamine - Wikipedia [en.wikipedia.org]

- 6. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 7. tert-butyl-n-propyl-amine [webbook.nist.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Diisopropylamine | 108-18-9 [chemicalbook.com]

- 10. Table 3-6 shows that the axial–equatorial energy difference for m... | Study Prep in Pearson+ [pearson.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Understanding the Differences: Isobutyl, Sec-Butyl, and Tert-Butyl - Oreate AI Blog [oreateai.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. jeeadvancedchemistry.quora.com [jeeadvancedchemistry.quora.com]

- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 17. fiveable.me [fiveable.me]

- 18. Diisopropylamine synthesis - chemicalbook [chemicalbook.com]

- 19. US2686811A - One-step process for preparing diisopropylamine - Google Patents [patents.google.com]

- 20. CN103787892A - Process for synthesizing diisopropylamine from isopropylamine - Google Patents [patents.google.com]

- 21. DIISOPROPYLAMINE (DIPA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 22. grokipedia.com [grokipedia.com]

- 23. fiveable.me [fiveable.me]

- 24. researchgate.net [researchgate.net]

- 25. chimia.ch [chimia.ch]

- 26. prepchem.com [prepchem.com]

Methodological & Application

The Strategic Application of Tert-butyl(propyl)amine HCl in the Synthesis of Tertiary Amines: A Guide for Researchers

Introduction: The Versatility of a Bulky Secondary Amine Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic introduction of nitrogen-containing moieties is paramount. Tertiary amines, in particular, are a ubiquitous functional group found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their presence can significantly influence a molecule's pharmacological activity, physicochemical properties, and overall stability. Tert-butyl(propyl)amine hydrochloride is a versatile and sterically hindered secondary amine building block that offers researchers a reliable platform for the synthesis of complex tertiary amines. The bulky tert-butyl group can impart unique steric and electronic properties to the target molecule, potentially enhancing its biological activity or modifying its material characteristics.

This technical guide provides an in-depth exploration of the applications of tert-butyl(propyl)amine HCl in the synthesis of tertiary amines, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Physicochemical Properties of Tert-butyl(propyl)amine and its Hydrochloride Salt

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The following table summarizes the key properties of tert-butyl(propyl)amine and its hydrochloride salt.

| Property | Tert-butyl(propyl)amine | Tert-butyl(propyl)amine HCl |

| Molecular Formula | C₇H₁₇N[1] | C₇H₁₈ClN[2] |

| Molecular Weight | 115.22 g/mol [3] | 151.68 g/mol [2] |

| Appearance | Clear, colorless liquid | White crystalline powder[4] |

| Boiling Point | Not specified | Not specified |

| Melting Point | Not specified | Not specified (related amine HCl salts have melting points in the range of 119-127 °C)[4] |

| Solubility | Soluble in organic solvents | Soluble in water[4] |

| pKa | Not specified | Not specified |

Core Synthetic Applications: Pathways to Tertiary Amines

Tert-butyl(propyl)amine HCl serves as a versatile precursor for the synthesis of a diverse range of tertiary amines through several key synthetic transformations. The hydrochloride salt can be used directly in some reactions or, more commonly, neutralized in situ or in a separate step to liberate the free secondary amine for subsequent reactions.

N-Alkylation with Alkyl Halides

Direct N-alkylation of secondary amines with alkyl halides is a fundamental and widely practiced method for the synthesis of tertiary amines.[5] The reaction proceeds via a nucleophilic substitution (S_N_2) mechanism where the lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon of the alkyl halide.

Mechanism of N-Alkylation:

Caption: General mechanism of N-alkylation of a secondary amine.

A crucial aspect of this reaction is the choice of base. Since the reaction generates a hydrohalic acid (HX), a base is required to neutralize it and prevent the protonation of the starting amine, which would render it non-nucleophilic. For the alkylation of a secondary amine hydrochloride salt, a stoichiometric amount of base is necessary to first liberate the free amine, with an additional equivalent to quench the acid produced during the reaction. Hünig's base (N,N-diisopropylethylamine) is an excellent choice as it is a non-nucleophilic, sterically hindered amine that effectively scavenges protons without competing in the alkylation reaction.[6]

Experimental Protocol: Synthesis of N-Benzyl-N-tert-butyl-N-propylamine

This protocol describes a general procedure for the N-alkylation of tert-butyl(propyl)amine HCl with benzyl bromide.

Materials:

-

Tert-butyl(propyl)amine hydrochloride

-

Benzyl bromide

-

N,N-Diisopropylethylamine (Hünig's base)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of tert-butyl(propyl)amine hydrochloride (1.0 eq) in anhydrous acetonitrile, add N,N-diisopropylethylamine (2.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 10-15 minutes to ensure complete neutralization of the hydrochloride salt.

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl-N-tert-butyl-N-propylamine.

Characterization:

The purified product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure. The ¹H NMR spectrum of a tertiary amine containing a tert-butyl group will typically show a characteristic singlet integrating to nine protons in the upfield region (around 1.0-1.5 ppm).[7] The ¹³C NMR spectrum will show characteristic signals for the aliphatic carbons.[8]

Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is particularly useful for the synthesis of tertiary amines from secondary amines and carbonyl compounds (aldehydes or ketones).[9] The reaction proceeds in a one-pot fashion, involving the initial formation of an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.

Mechanism of Reductive Amination:

Caption: General mechanism of reductive amination of a secondary amine.

A key advantage of reductive amination is its high chemoselectivity. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are often employed as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.

Experimental Protocol: Synthesis of a Tertiary Amine via Reductive Amination

This protocol provides a general procedure for the reductive amination of tert-butyl(propyl)amine HCl with an aldehyde (e.g., benzaldehyde).

Materials:

-

Tert-butyl(propyl)amine hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve tert-butyl(propyl)amine hydrochloride (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM or DCE.

-

Add triethylamine (1.1 eq) to the mixture to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

-

To this mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is typically exothermic, so the addition should be controlled.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM or DCE.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

Tert-butyl(propyl)amine hydrochloride and the reagents used in its transformations should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Tert-butyl(propyl)amine and its salts: Amines can be corrosive and may cause skin and eye irritation.[10] The hydrochloride salt is a solid and should be handled carefully to avoid inhalation of dust.

-

Alkyl halides (e.g., benzyl bromide): These are often lachrymators and are toxic. They should be handled with extreme care.

-

Reducing agents (e.g., sodium triacetoxyborohydride): These reagents are moisture-sensitive and can react with water to release flammable hydrogen gas. They should be handled under anhydrous conditions.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use for detailed information on hazards, handling, and disposal.[10][11]

Conclusion

Tert-butyl(propyl)amine hydrochloride is a valuable and versatile building block for the synthesis of sterically hindered tertiary amines. Its application in N-alkylation and reductive amination reactions provides reliable and efficient routes to a wide array of complex molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic tool in their drug discovery and materials science endeavors. By understanding the principles behind these reactions and adhering to safe laboratory practices, scientists can unlock the full potential of tert-butyl(propyl)amine HCl in the creation of novel and impactful chemical entities.

References

- Google Patents.

- Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC, 2005(6), 287-292.

- Google Patents. Method for preparing p-tert-butylbenzylamine. Accessed February 20, 2026.

-

Chemistry Stack Exchange. Reductive amination in case of secondary amines. Accessed February 20, 2026. [Link]

-

Molbase. Synthesis of N-tert.butyl-3,5-dibromo-2-hydroxy-benzylamine hydrochloride. Accessed February 20, 2026. [Link]

-

DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Accessed February 20, 2026. [Link]

- Pohl, R., Dračínský, M., Slavětínská, L., & Buděšínský, M. (2011). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. Magnetic resonance in chemistry, 49(6), 320–327.

-

Cheméo. tert-butyl-n-propyl-amine - Chemical & Physical Properties. Accessed February 20, 2026. [Link]

-

PubChem. Tert-butyl(propyl)amine hydrochloride. Accessed February 20, 2026. [Link]

-

University of Calgary. Ch22: Alkylation of Amines. Accessed February 20, 2026. [Link]

-

University of Rochester. Tables For Organic Structure Analysis. Accessed February 20, 2026. [Link]

-

Digital Commons @ USF. Efficient synthesis of secondary amines by selective alkylation of primary amines. Accessed February 20, 2026. [Link]

-

The Royal Society of Chemistry. Supplementary Information. Accessed February 20, 2026. [Link]

- Google Patents. Simple method for preparing to tert-butyl benzyl amine. Accessed February 20, 2026.

-

ACD/Labs. t-Butyl group towers over other 1H resonances. Accessed February 20, 2026. [Link]

-

CPAChem. Safety data sheet. Accessed February 20, 2026. [Link]

Sources

- 1. PubChemLite - Tert-butyl(propyl)amine hydrochloride (C7H17N) [pubchemlite.lcsb.uni.lu]

- 2. 57885-83-3|tert-Butyl(propyl)amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. tert-butyl-n-propyl-amine - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lehigh.edu [lehigh.edu]

- 10. fishersci.com [fishersci.com]

- 11. cpachem.com [cpachem.com]

Tert-butyl(propyl)amine: A Guide to its Application as a Non-Nucleophilic Base in Organic Synthesis

Introduction: The Strategic Role of Steric Hindrance in Basicity

In the landscape of organic synthesis, the choice of base is a critical parameter that can dictate the outcome of a reaction. While strong bases are often required for efficient proton abstraction, their inherent nucleophilicity can lead to undesired side reactions, such as substitution or addition. This has led to the development and application of non-nucleophilic bases, a class of compounds that are strong bases but poor nucleophiles. The key to this selective reactivity lies in steric hindrance.[1] By positioning bulky alkyl groups around the basic nitrogen atom, the approach of the base to an electrophilic carbon is sterically impeded, while the smaller proton remains accessible.[2]

Tert-butyl(propyl)amine, a secondary amine featuring a sterically demanding tert-butyl group and a less bulky propyl group, is an exemplar of this class of reagents. This guide provides a comprehensive overview of the theoretical and practical aspects of using tert-butyl(propyl)amine as a non-nucleophilic base in organic synthesis. While specific literature on tert-butyl(propyl)amine is not abundant, its reactivity can be reliably extrapolated from the well-established principles of sterically hindered amines such as diisopropylamine (DIPA) and 2,2,6,6-tetramethylpiperidine (TMP).[3][4] This document will serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed application notes, experimental protocols, and the underlying scientific rationale for its use.

Physicochemical Properties and Reactivity Profile

Understanding the physical and chemical properties of tert-butyl(propyl)amine is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C7H17N | [5] |

| Molecular Weight | 115.22 g/mol | [5] |

| Boiling Point | Not explicitly available, but expected to be in the range of similar amines. | |

| Density | Not explicitly available. | |

| pKa of Conjugate Acid | Estimated to be in the range of 10.5 - 11.5 | [6] |

Basicity and Nucleophilicity: A Balancing Act

The efficacy of tert-butyl(propyl)amine as a non-nucleophilic base stems from the interplay between its electronic and steric properties.

-

Basicity: The presence of two electron-donating alkyl groups (tert-butyl and propyl) increases the electron density on the nitrogen atom, making its lone pair more available for proton abstraction.[7] The pKa of the conjugate acid of a typical secondary amine is in the range of 10.5 to 11.5, indicating that tert-butyl(propyl)amine is a moderately strong base, capable of deprotonating a wide range of acidic protons.[6]

-

Nucleophilicity: The bulky tert-butyl group provides a significant steric shield around the nitrogen atom.[2] This steric hindrance dramatically reduces its ability to act as a nucleophile, preventing it from participating in unwanted substitution (SN2) reactions.[8] While the propyl group is less sterically demanding, the overall steric environment around the nitrogen is dominated by the tert-butyl group.

This combination of moderate to high basicity and low nucleophilicity makes tert-butyl(propyl)amine a valuable tool for promoting elimination reactions over substitution reactions.

Core Applications in Organic Synthesis

The unique properties of tert-butyl(propyl)amine make it a suitable reagent for a variety of organic transformations. The following sections detail its primary applications, complete with mechanistic insights and exemplary protocols based on analogous sterically hindered secondary amines.

Dehydrohalogenation Reactions: Regioselective Alkene Synthesis

Dehydrohalogenation is a classic elimination reaction for the synthesis of alkenes from alkyl halides.[9] The regiochemical outcome of this reaction (i.e., the position of the newly formed double bond) is highly dependent on the base used.

The Hofmann Rule Advantage:

Small, unhindered bases typically favor the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's rule). In contrast, sterically hindered bases like tert-butyl(propyl)amine preferentially abstract the most sterically accessible proton, leading to the formation of the less substituted alkene (Hofmann's rule). This regioselectivity is a powerful tool for controlling the outcome of elimination reactions and synthesizing less common alkene isomers.

Exemplary Protocol: Dehydrobromination of 2-Bromooctane

This protocol illustrates the use of a sterically hindered secondary amine in a dehydrohalogenation reaction to favor the Hofmann product.

Reaction Scheme:

Materials:

-

2-Bromooctane

-

tert-Butyl(propyl)amine

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 2-bromooctane (1.0 eq).

-

Solvent Addition: Add anhydrous THF to dissolve the substrate.

-

Base Addition: Add tert-butyl(propyl)amine (1.5 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation or column chromatography to isolate the desired 1-octene.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial to prevent the reaction of the amine with atmospheric moisture and carbon dioxide.

-

Anhydrous Solvent: Anhydrous THF is used as the solvent to ensure that the base is not quenched by water.

-

Excess Base: A slight excess of tert-butyl(propyl)amine is used to ensure complete deprotonation of the substrate.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the elimination reaction to proceed at a reasonable rate.

Isomerization of Alkenes

Sterically hindered amine bases can be employed to catalyze the isomerization of alkenes, moving the double bond to a thermodynamically more stable position.[10] This process typically involves the reversible abstraction of an allylic proton to form an allylic anion, which can then be protonated at a different position.

Mechanism of Base-Catalyzed Alkene Isomerization:

Caption: Base-catalyzed alkene isomerization workflow.

Exemplary Protocol: Isomerization of 1-Dodecene to Internal Dodecenes

This protocol provides a general method for the isomerization of a terminal alkene to a mixture of more stable internal alkenes using a hindered amine base.

Materials:

-

1-Dodecene

-

tert-Butyl(propyl)amine

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Argon or Nitrogen gas

-

Hydrochloric acid (1 M)

-

Pentane

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add 1-dodecene (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMSO followed by tert-butyl(propyl)amine (0.2 eq).

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously.

-

Reaction Monitoring: Monitor the isomerization process by GC analysis of aliquots taken from the reaction mixture at regular intervals.

-

Work-up: After the desired level of isomerization is achieved, cool the reaction to room temperature and dilute with pentane.

-

Quenching and Washing: Wash the organic layer with 1 M HCl to remove the amine base, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the pentane by distillation.

-

Analysis: Analyze the product mixture by GC and NMR to determine the ratio of isomeric dodecenes.

Causality Behind Experimental Choices:

-

Catalytic Amount of Base: Only a catalytic amount of the hindered amine is required as it is regenerated during the reaction cycle.

-

Polar Aprotic Solvent: A polar aprotic solvent like DMSO is often used to enhance the basicity of the amine and facilitate the formation of the allylic anion.

-

Elevated Temperature: The isomerization reaction is typically carried out at an elevated temperature to overcome the activation energy barrier.

Safety and Handling

Tert-butyl(propyl)amine, like other amines, should be handled with appropriate safety precautions.

-

Corrosive: Amines are corrosive and can cause burns to the skin and eyes.[11]

-

Flammable: Lower molecular weight amines are flammable.[11]

-

Toxicity: Inhalation of vapors can cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated fume hood.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.

-

Keep the container tightly closed.

Conclusion

Tert-butyl(propyl)amine, by virtue of its sterically hindered nature, presents a valuable option as a non-nucleophilic base in organic synthesis. Its ability to selectively abstract protons without engaging in nucleophilic side reactions makes it particularly well-suited for promoting dehydrohalogenation reactions to yield Hofmann products and for catalyzing alkene isomerizations. The protocols and principles outlined in this guide, extrapolated from the behavior of structurally similar amines, provide a solid foundation for researchers to effectively utilize tert-butyl(propyl)amine in their synthetic endeavors. As with any reactive chemical, adherence to proper safety and handling procedures is paramount.

References

-

Cheméo. (n.d.). tert-butyl-n-propyl-amine - Chemical & Physical Properties. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Taylor & Francis. (n.d.). Diisopropylamine – Knowledge and References. Retrieved from [Link]

-

Berg, S. S., & Cowling, D. T. (1971). Acylation of 2,2,6,6-tetramethylpiperidine and 2,2,5,5-tetramethylpyrrolidine. Journal of the Chemical Society C: Organic, 1653-1657. Retrieved from [Link]

-

NIST. (n.d.). tert-butyl-n-propyl-amine. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 5: Dehydrohalogenation. Retrieved from [Link]

-

Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

-

NIST. (n.d.). tert-butyl-n-propyl-amine. Retrieved from [Link]

-

Reactions of Sodium Diisopropylamide: Liquid-Phase and Solid-Liquid Phase-Transfer Catalysis by N,N,N',N”,N”-Pentamethyldiethylenetriamine. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Basicity vs Nucleophilicity - Steric Hindrance [Video]. YouTube. Retrieved from [Link]

-

Xin Guang Chemistry. (2024, June 20). Comparison of the basicity of tertiary amines and secondary amines and primary amines. Retrieved from [Link]

-

San Diego State University. (n.d.). Catalyst for rapid and selective alkene isomerization. Retrieved from [Link]

-

Stereospecific positional alkene isomerization enables bidirectional central-to-axial chirality transfer. (2025, July 23). Retrieved from [Link]

-

RESEARCH PROGRESS IN SYNTHESIS OF STERICALLY HINDERED AMINE AND ITS APPLICATION IN DESULFURIZATION. (n.d.). Retrieved from [Link]

-

Yagafarov, N., Kolesnikov, P. N., & Chusov, D. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(14), 2939-2941. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkenes by isomerizations. Retrieved from [Link]

-

Synthesis by Isomerization of Unconjugated Dienes, Allenes, Alkynes, and Methylenecyclopropanes. (n.d.). Retrieved from [Link]

-

Alkene Isomerisation Catalysed by a Superbasic Sodium Amide. (2024, August 14). Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, November 29). When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base?. Retrieved from [Link]

-

The Synthesis of Sterically Hindered Amides. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. tert-butyl-n-propyl-amine [webbook.nist.gov]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. Comparison of the basicity of tertiary amines and secondary amines and primary amines-SHANDONG XIN GUANG CHEMISTRY CO.,LTD. [xinguangchemicals.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 10. Alkene synthesis by isomerization [organic-chemistry.org]

- 11. tert-Butylamine | 75-64-9 [chemicalbook.com]

Troubleshooting & Optimization

Overcoming slow reaction rates with N-tert-butyl-N-propylamine

Welcome to the technical support resource for N-tert-butyl-N-propylamine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this sterically hindered amine to control reaction pathways and overcome challenges associated with slow or non-selective reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes.

The Duality of Steric Hindrance

N-tert-butyl-N-propylamine is a secondary amine characterized by a significant steric bulk around the nitrogen atom, courtesy of the tert-butyl group. This structural feature is its most defining characteristic, creating a dichotomy in its chemical behavior. While the steric hindrance dramatically reduces its nucleophilicity, making it a poor agent for direct Sₙ2 attacks compared to less bulky amines, its basicity remains substantial.[1][2] This allows it to function effectively as a non-nucleophilic base, capable of deprotonating substrates without engaging in competing substitution reactions. Understanding and exploiting this duality is the key to overcoming many synthetic challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My reaction is incredibly slow or has stalled completely after adding N-tert-butyl-N-propylamine. What is the likely cause and how can I fix it?

Answer:

A stalled reaction is the most common issue when employing a highly hindered amine. The root cause is almost always related to the steric environment of either the amine, the electrophile, or both.

Possible Cause 1: Excessive Steric Hindrance

The primary function of the tert-butyl group is to physically block the nitrogen's lone pair.[3][4] If your electrophile is also sterically congested, the activation energy for the reaction becomes prohibitively high. The amine simply cannot get close enough to the reactive center to initiate the desired transformation.

Solutions:

-

Increase Thermal Energy: Raising the reaction temperature provides the molecules with more kinetic energy to overcome the steric barrier. Monitor for potential degradation of starting materials or products.

-

Modify the Electrophile: If possible, switch to a more reactive, less sterically hindered electrophile. For example, an acyl chloride is significantly more reactive than an anhydride or an ester.

-

Catalysis: In some cases, a Lewis acid catalyst can activate the electrophile, making it more susceptible to attack by the weakly nucleophilic amine.

Possible Cause 2: Sub-optimal Solvent Choice

The reaction medium plays a critical role. A solvent that does not adequately solvate the transition state can lead to slow reaction rates.

Solutions:

-

Solvent Screening: Test a range of solvents with varying polarities. Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can often stabilize charged intermediates and accelerate the reaction.

-

Solubility Check: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. Poor solubility will dramatically reduce the effective concentration of your reagents.[5]

dot

Caption: A workflow for diagnosing and solving stalled reactions.

Question: My reaction has a low yield and I'm observing significant formation of an elimination byproduct. How can I improve selectivity?

Answer:

This is a classic case of competing reaction pathways. The hindered nature of N-tert-butyl-N-propylamine makes it a competent base, and if the substrate is susceptible, an E2 elimination can outcompete the desired substitution or other transformation.

Possible Cause: Base-Mediated Elimination (E2)

N-tert-butyl-N-propylamine can abstract a proton from a carbon adjacent to a leaving group, leading to the formation of an alkene. This is particularly prevalent with secondary and tertiary alkyl halides. Bulky bases are known to favor the formation of the less-substituted (Hofmann) alkene product.[6]

Solutions:

-

Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature can significantly favor the substitution pathway.

-

Substrate Choice: If possible, use a substrate that is less prone to elimination. For example, a primary alkyl halide is much less likely to undergo elimination than a secondary or tertiary one.

-

Use as a Proton Shuttle (Catalytic Amounts): In some reactions, the amine is not intended to be the primary base but rather a proton shuttle. Using it in catalytic amounts can minimize its role in bulk deprotonation that leads to elimination.

dot

Sources

Optimizing temperature for N-alkylation of bulky secondary amines